N~1~-[3-(Dimethylamino)propyl]-N~4~-octadecylbutanediamide
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Overview
Description
N~1~-[3-(Dimethylamino)propyl]-N~4~-octadecylbutanediamide is a synthetic organic compound with a complex structure It is characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to an octadecyl chain through a butanediamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-(Dimethylamino)propyl]-N~4~-octadecylbutanediamide typically involves a multi-step process. One common method starts with the reaction of dimethylamine with acrylonitrile to produce dimethylaminopropionitrile. This intermediate is then hydrogenated to yield dimethylaminopropylamine . The next step involves the reaction of dimethylaminopropylamine with an octadecyl halide under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-[3-(Dimethylamino)propyl]-N~4~-octadecylbutanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, thiols, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N~1~-[3-(Dimethylamino)propyl]-N~4~-octadecylbutanediamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N1-[3-(Dimethylamino)propyl]-N~4~-octadecylbutanediamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their structure and function . Additionally, the long octadecyl chain can interact with lipid membranes, affecting their properties and dynamics .
Comparison with Similar Compounds
Similar Compounds
- 3-(Dimethylamino)-1-propylamine
- N,N-Dimethyl-1,3-propanediamine
- 3,3’-Iminobis(N,N-dimethylpropylamine)
Uniqueness
N~1~-[3-(Dimethylamino)propyl]-N~4~-octadecylbutanediamide is unique due to its specific structural features, such as the combination of a dimethylamino group with a long octadecyl chain. This unique structure imparts distinct physicochemical properties and biological activities, making it valuable for various applications.
Properties
CAS No. |
62417-33-8 |
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Molecular Formula |
C27H55N3O2 |
Molecular Weight |
453.7 g/mol |
IUPAC Name |
N'-[3-(dimethylamino)propyl]-N-octadecylbutanediamide |
InChI |
InChI=1S/C27H55N3O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-28-26(31)21-22-27(32)29-24-20-25-30(2)3/h4-25H2,1-3H3,(H,28,31)(H,29,32) |
InChI Key |
IRYUYZYLBHQXIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)CCC(=O)NCCCN(C)C |
Origin of Product |
United States |
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